molecular formula C11H18O3 B6185378 tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers CAS No. 134302-10-6

tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers

Cat. No.: B6185378
CAS No.: 134302-10-6
M. Wt: 198.3
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Description

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, mixture of diastereomers, is an organic compound that features a tert-butyl ester group and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the reaction of tert-butyl acetoacetate with 2-methylcyclopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to separate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclopropyl ring can also influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopropanoate: Lacks the cyclopropyl ring, making it less sterically hindered.

    Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with an ethyl ester group.

Uniqueness

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of both the tert-butyl ester group and the cyclopropyl ring. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and industrial applications.

Properties

CAS No.

134302-10-6

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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